molecular formula C11H19NO3 B2598568 3-[Acetyl(cyclohexyl)amino]propanoic acid CAS No. 1368138-68-4

3-[Acetyl(cyclohexyl)amino]propanoic acid

Cat. No.: B2598568
CAS No.: 1368138-68-4
M. Wt: 213.277
InChI Key: HSWAXCDMKIVDOI-UHFFFAOYSA-N
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Description

3-[Acetyl(cyclohexyl)amino]propanoic acid is an organic compound with potential applications in various fields of science and industry. This compound features a cyclohexyl group attached to an amino group, which is further connected to a propanoic acid moiety through an acetyl linkage. The unique structure of this compound makes it an interesting subject for research and development.

Scientific Research Applications

3-[Acetyl(cyclohexyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Future Directions

The compound could potentially be used in the synthesis of pharmaceuticals and feed additives, as well as in the production of corrosion inhibitors for electroplating. It can also serve as a biochemical reagent and an intermediate in organic synthesis .

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets in a way that alters their function, but more research is needed to confirm this .

Biochemical Pathways

The biochemical pathways affected by 3-(N-cyclohexylacetamido)propanoic acid are not clearly defined. Given the compound’s structural similarity to other bioactive molecules, it might be involved in various biochemical pathways. Without knowledge of its specific targets, it’s difficult to predict which pathways might be affected .

Result of Action

The molecular and cellular effects of 3-(N-cyclohexylacetamido)propanoic acid’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict the specific effects of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid typically involves the following steps:

    Formation of the cyclohexylamine intermediate: Cyclohexylamine is reacted with acetic anhydride to form N-acetylcyclohexylamine.

    Coupling with propanoic acid: The N-acetylcyclohexylamine is then coupled with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[Acetyl(cyclohexyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexanepropionic acid: Similar in structure but lacks the acetyl group.

    N-Acetylcyclohexylamine: Contains the acetyl and cyclohexyl groups but lacks the propanoic acid moiety.

Uniqueness

3-[Acetyl(cyclohexyl)amino]propanoic acid is unique due to the presence of both the acetyl and propanoic acid groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[acetyl(cyclohexyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWAXCDMKIVDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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